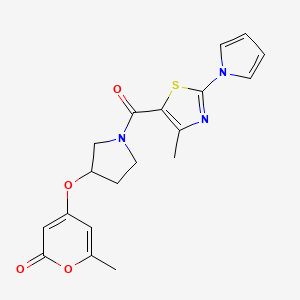

6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H19N3O4S and its molecular weight is 385.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 6-methyl-4-((1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for the compound is C18H21N3O4S, with a molecular weight of approximately 373.44 g/mol. The structural complexity includes a pyranone and thiazole moiety, which are known for their diverse biological activities.

Research indicates that compounds containing pyrrole and thiazole structures often exhibit significant pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of COX Enzymes : Compounds similar to this one have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which plays a crucial role in inflammation and pain pathways.

- Antioxidant Activity : The presence of multiple heteroatoms in the structure may contribute to antioxidant properties, reducing oxidative stress in cells.

Biological Assays and Efficacy

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Antibacterial Activity

In vitro studies have demonstrated that derivatives with similar structures exhibit significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli. For instance:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole Derivative A | 3.12 | Staphylococcus aureus |

| Pyrrole Derivative B | 12.5 | Escherichia coli |

These findings suggest that the compound may possess comparable antibacterial properties.

Anti-inflammatory Activity

The anti-inflammatory potential has been evaluated through various assays measuring COX-II inhibition. For example:

These results indicate that compounds with similar scaffolds can exhibit potent COX-II inhibitory activity, suggesting that our compound may also demonstrate significant anti-inflammatory effects.

Case Studies

- Study on Pyrrole Derivatives : A study published in MDPI explored the antibacterial activity of pyrrole derivatives, highlighting their MIC values against common pathogens. The findings indicated that certain derivatives showed enhanced activity compared to standard antibiotics like ciprofloxacin .

- COX-II Inhibition Studies : Research conducted on pyrazole linked compounds demonstrated strong COX-II inhibitory activity with low IC50 values, indicating potential as anti-inflammatory agents .

常见问题

Q. Basic: What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?

Answer:

The synthesis typically involves multi-step condensation reactions. Key steps include:

- Thiazole-pyrrolidine coupling : React 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylic acid with pyrrolidin-3-ol under carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DCM .

- Ether linkage formation : Use Mitsunobu conditions (DIAD, PPh₃) to attach the pyran-2-one core to the pyrrolidine oxygen .

- Reflux optimization : Reflux in ethanol or DMF for 4–6 hours at 80–100°C to drive cyclization .

Yield improvements require strict anhydrous conditions and stoichiometric control of reactive intermediates. Purity is monitored via TLC (silica gel, ethyl acetate/hexane) .

Q. Basic: Which spectroscopic and chromatographic methods are most effective for structural characterization?

Answer:

- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions (e.g., pyrrolidine protons at δ 3.5–4.0 ppm; pyran-2-one lactone carbonyl at δ 165–170 ppm) .

- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>95%) and detect by-products .

- FTIR : Key peaks include C=O stretches (1680–1720 cm⁻¹) and aromatic C-H bends (700–800 cm⁻¹) .

Q. Advanced: How can computational modeling predict the compound’s reactivity with biological targets?

Answer:

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., kinases or proteases). Focus on the pyran-2-one lactone and thiazole moieties as hydrogen-bond acceptors .

- MD simulations : Assess stability of ligand-target complexes in explicit solvent (e.g., GROMACS) over 100 ns to evaluate binding free energies (MM-PBSA) .

- Electrostatic potential maps : Gaussian09 calculations at the B3LYP/6-31G* level identify nucleophilic/electrophilic regions on the molecule .

Q. Advanced: How should researchers resolve contradictions in bioactivity data across different assay systems?

Answer:

- Control for solvent effects : DMSO concentration ≤0.1% to avoid false negatives in cell-based assays .

- SAR analysis : Compare derivatives with modified substituents (e.g., methyl vs. nitro groups on the thiazole) to isolate structural determinants of activity (see Table 1 ) .

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT) and oxidative stress (ROS) assays .

Table 1: Substituent Effects on Bioactivity (Hypothetical Data)

| Substituent (R) | IC₅₀ (µM) Enzyme X | IC₅₀ (µM) Cell Assay |

|---|---|---|

| -CH₃ | 12.3 ± 1.2 | 25.4 ± 3.1 |

| -NO₂ | 8.9 ± 0.9 | 15.7 ± 2.4 |

| -OCH₃ | 18.6 ± 2.1 | 32.8 ± 4.5 |

Q. Basic: What stability challenges arise during storage, and how are they mitigated?

Answer:

- Hydrolytic degradation : The pyran-2-one lactone is prone to ring-opening in aqueous media. Store lyophilized at -20°C under argon .

- Photooxidation : Thiazole-pyrrole systems degrade under UV light. Use amber vials and conduct stability studies under ICH Q1A guidelines .

- pH-dependent stability : Monitor via HPLC in buffers (pH 3–9) over 72 hours; optimal stability at pH 6–7 .

Q. Advanced: What strategies are used to elucidate the reaction mechanism of its nucleophilic additions?

Answer:

- Kinetic isotope effects : Compare kₑₓₜ using deuterated nucleophiles (e.g., NaBD₄ vs. NaBH₄) to identify rate-determining steps .

- Trapping intermediates : Use ESI-MS to detect acyloxyborane intermediates in reductions .

- DFT calculations : Map transition states for nucleophilic attack on the pyran-2-one carbonyl .

Q. Basic: How is the compound’s solubility profile optimized for in vitro studies?

Answer:

- Co-solvent systems : Use 10% β-cyclodextrin in PBS or 5% DMSO/PEG-400 for aqueous solubility .

- pH adjustment : Ionize carboxylate groups (if present) at pH 7.4 to enhance solubility .

- Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .

Q. Advanced: How can structural analogs be designed to improve metabolic stability?

Answer:

- Block metabolic soft spots : Replace labile methyl groups with CF₃ or cyclopropyl moieties .

- Isotope labeling : Synthesize deuterated analogs at positions prone to oxidative metabolism (e.g., pyrrolidine C-H) .

- Prodrug strategies : Mask the lactone as an ester (e.g., pivaloyloxymethyl) for improved hepatic stability .

属性

IUPAC Name |

6-methyl-4-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-12-9-15(10-16(23)25-12)26-14-5-8-22(11-14)18(24)17-13(2)20-19(27-17)21-6-3-4-7-21/h3-4,6-7,9-10,14H,5,8,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMZYWFZZQNVOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=C(N=C(S3)N4C=CC=C4)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。